molecular formula C16H12ClN3O3 B5831739 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole

1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole

Cat. No. B5831739
M. Wt: 329.74 g/mol
InChI Key: NHJPRNKQBDGRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in various biochemical and physiological studies. This compound has a unique structure that allows it to selectively label amino acids, peptides, and proteins in biological samples.

Scientific Research Applications

1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and pharmacology. It can be used to label and detect proteins, peptides, and amino acids in various biological samples such as cells, tissues, and body fluids. 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can also be used to study protein-protein interactions, enzyme kinetics, and protein folding. In addition, it can be used as a probe for monitoring membrane fluidity and lipid-protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole involves the covalent attachment of the NBD moiety to the amino group of proteins, peptides, or amino acids. The NBD group is highly fluorescent and can be excited by UV or blue light, resulting in emission of green fluorescence. The fluorescence intensity of NBD-labeled molecules is proportional to the amount of labeled molecules present in the sample. The fluorescence emission can be detected and quantified using various spectroscopic techniques such as fluorescence microscopy, flow cytometry, and spectrofluorometry.
Biochemical and Physiological Effects:
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole labeling has minimal effects on the biochemical and physiological properties of the labeled molecules. The labeling reaction is highly specific and selective, and does not interfere with the biological function of the labeled molecules. However, the labeling reaction may affect the solubility and stability of the labeled molecules, and may alter their interaction with other molecules in the sample.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in lab experiments include its high selectivity and sensitivity, its compatibility with various biological samples, and its ability to detect and quantify low amounts of labeled molecules. The limitations of using 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole include its potential toxicity and mutagenicity, its limited photostability, and its susceptibility to quenching by other molecules in the sample.

Future Directions

There are several future directions for the use of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in scientific research. These include the development of new labeling strategies that can improve the selectivity and sensitivity of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole, the optimization of reaction conditions and protocols for specific applications, and the integration of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole labeling with other imaging and analytical techniques. In addition, the use of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in vivo and in clinical settings may provide new insights into the biological function and regulation of proteins and peptides.

Synthesis Methods

The synthesis of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole involves the reaction of 5,6-dimethyl-1H-benzimidazole with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the benzimidazole nitrogen, followed by elimination of the leaving group to form the final product. The yield of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can be improved by using appropriate solvents and reaction conditions.

properties

IUPAC Name

(4-chloro-2-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-9-5-13-15(6-10(9)2)19(8-18-13)16(21)12-4-3-11(17)7-14(12)20(22)23/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJPRNKQBDGRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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